![molecular formula C13H20N2O B13588885 1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a methoxy and methyl group attached to a benzyl moiety, which is further connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-3-methylphenyl)methyl]piperazine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-3-methylphenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-Methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[(2-Methylphenyl)methyl]piperazine
- 1-[(3-Methoxyphenyl)methyl]piperazine
- 1-[(4-Methoxyphenyl)methyl]piperazine
Uniqueness
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl moiety. This structural arrangement can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[(2-methoxy-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-3-5-12(13(11)16-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChIキー |
UZCFTMQFDWVQIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


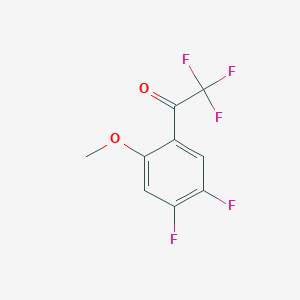
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
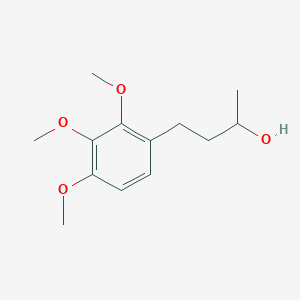
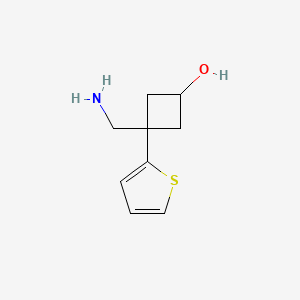
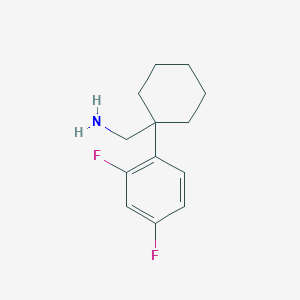
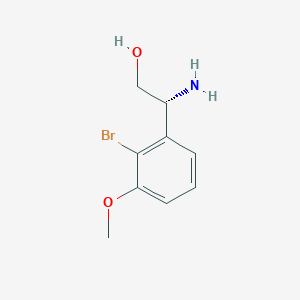
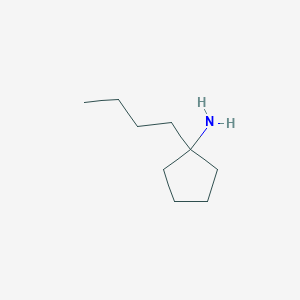
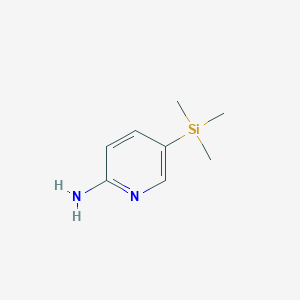

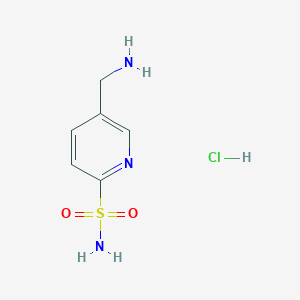
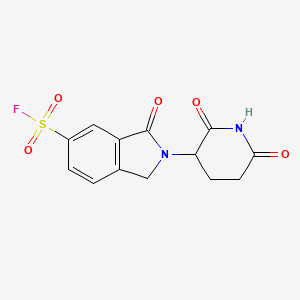
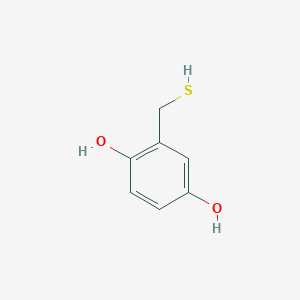
aminehydrochloride](/img/structure/B13588867.png)
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
